N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide
Description
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-8-5-15-6-9(11(8)19)12(20)16-7-10-17-18-13(21-10)14(2,3)4/h5-6H,7H2,1-4H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQUYYULHHVCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)C(=O)NCC2=NN=C(S2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting intermediate is then reacted with tert-butylamine to introduce the tert-butyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of reagents, solvents, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones from the thiadiazole ring.
Reduction: Reduction of the pyridine ring to form pyridine derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the molecule.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its cytotoxic properties make it a candidate for the development of anticancer drugs.
Industry: Use in the production of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Glybuzole: Another thiadiazole derivative used as an antidiabetic medication.
Tebuthiuron: A herbicide with a similar thiadiazole structure.
Uniqueness: N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
